
Molybdenum--vanadium (1/1)
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Molybdenum–vanadium (1/1) is a compound that combines molybdenum and vanadium in equal proportions. Both elements are transition metals known for their unique properties and applications in various fields. Molybdenum is known for its high melting point and strength, while vanadium is recognized for its ability to improve the strength and toughness of alloys. The combination of these two elements results in a compound with enhanced properties, making it valuable in various industrial and scientific applications.
准备方法
Synthetic Routes and Reaction Conditions: The preparation of molybdenum–vanadium (1/1) can be achieved through various synthetic routes. One common method involves the co-extraction of molybdenum and vanadium from aqueous solutions using solvent extraction techniques. The optimal conditions for this process include a pH value of 2.0, a molar ratio of vanadium to molybdenum of about 1.5, and a temperature of 313.15 K . Another method involves the separation of molybdenum and vanadium using ion exchange and chemical precipitation techniques .
Industrial Production Methods: In industrial settings, the production of molybdenum–vanadium (1/1) often involves the use of high-temperature furnaces to combine the two elements. The process typically includes the reduction of molybdenum and vanadium oxides using carbon or hydrogen at high temperatures. The resulting alloy is then purified and processed to achieve the desired composition and properties.
化学反应分析
Types of Reactions: Molybdenum–vanadium (1/1) undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Molybdenum can form compounds in oxidation states ranging from -4 to +6, while vanadium exhibits oxidation states from +2 to +5 .
Common Reagents and Conditions: Common reagents used in the reactions of molybdenum–vanadium (1/1) include halogens, hydrogen peroxide, and various acids and bases. For example, molybdenum reacts with chlorine to form molybdenum (V) chloride under controlled conditions . Vanadium, on the other hand, is known for its ability to act as a catalyst in oxidation reactions, such as the conversion of sulfur dioxide to sulfur trioxide in the presence of vanadium (V) oxide .
Major Products Formed: The major products formed from the reactions of molybdenum–vanadium (1/1) depend on the specific reaction conditions and reagents used. For instance, the oxidation of molybdenum can result in the formation of molybdenum trioxide, while vanadium can form various oxides and halides depending on the oxidation state and reaction conditions.
科学研究应用
Molybdenum–vanadium (1/1) has a wide range of scientific research applications due to its unique properties. In chemistry, it is used as a catalyst in various reactions, including the oxidation of organic compounds and the reduction of nitrogen oxides . In biology and medicine, vanadium compounds have shown potential as therapeutic agents, particularly in the treatment of diabetes and cancer . Additionally, molybdenum–vanadium (1/1) is used in the development of high-entropy alloys and bulk metallic glasses, which have applications in materials science and engineering .
作用机制
The mechanism of action of molybdenum–vanadium (1/1) involves its ability to interact with various molecular targets and pathways. Vanadium compounds, for example, can mimic the action of phosphate in biological systems, allowing them to interact with enzymes such as protein tyrosine phosphatases . This interaction can modulate various cellular signaling pathways, leading to therapeutic effects. Molybdenum, on the other hand, is involved in redox reactions and can act as a cofactor for various enzymes, facilitating electron transfer processes .
相似化合物的比较
Molybdenum–vanadium (1/1) can be compared with other similar compounds, such as molybdenum–tungsten and vanadium–chromium alloys. While molybdenum–tungsten alloys are known for their high melting points and resistance to corrosion, molybdenum–vanadium (1/1) offers a unique combination of strength and catalytic properties . Vanadium–chromium alloys, on the other hand, are valued for their hardness and wear resistance, but they do not exhibit the same catalytic activity as molybdenum–vanadium (1/1) .
Similar Compounds
- Molybdenum–tungsten alloys
- Vanadium–chromium alloys
- Molybdenum–nickel alloys
- Vanadium–iron alloys
属性
CAS 编号 |
70295-30-6 |
|---|---|
分子式 |
MoV |
分子量 |
146.89 g/mol |
IUPAC 名称 |
molybdenum;vanadium |
InChI |
InChI=1S/Mo.V |
InChI 键 |
WUJISAYEUPRJOG-UHFFFAOYSA-N |
规范 SMILES |
[V].[Mo] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


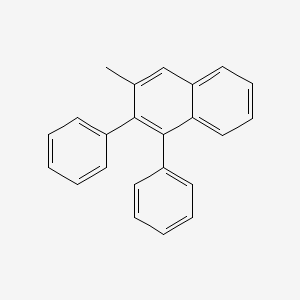
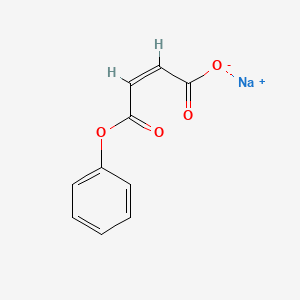
![2-[(1,3-Benzothiazol-2-yl)sulfanyl]-1-(4-hydroxy-3-methoxyphenyl)ethan-1-one](/img/structure/B14465983.png)
![1-Methylbicyclo[3.2.2]nona-3,6-dien-2-one](/img/structure/B14465988.png)
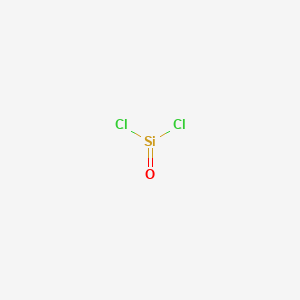
![Acetic acid;[3-hydroxy-2-(hydroxymethyl)-3-methylbutyl] acetate](/img/structure/B14465990.png)

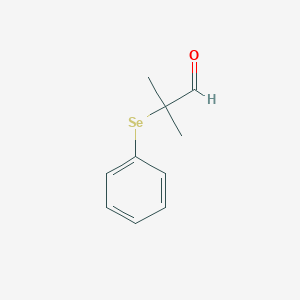
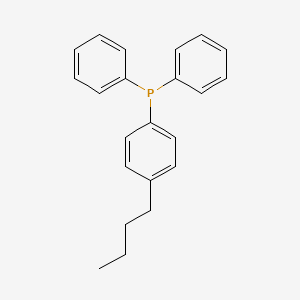
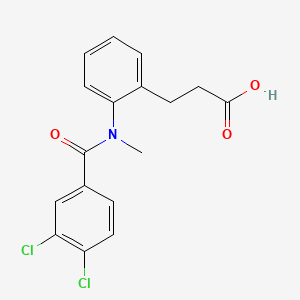
![N-Methyl-2-[(prop-2-yn-1-yl)oxy]benzamide](/img/structure/B14466034.png)
![Benzene, [(2-cyclopenten-1-yloxy)methyl]-](/img/structure/B14466046.png)
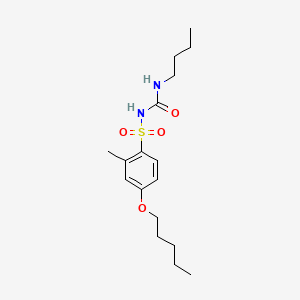
![1-Methyl-2-[(methylsulfanyl)methoxy]benzene](/img/structure/B14466053.png)
